molecular formula C14H14OS B2933230 [2-(Benzylsulfanyl)phenyl]methanol CAS No. 4521-45-3

[2-(Benzylsulfanyl)phenyl]methanol

Cat. No.: B2933230
CAS No.: 4521-45-3
M. Wt: 230.33
InChI Key: JSUMKLFZCNFVRS-UHFFFAOYSA-N
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Description

[2-(Benzylsulfanyl)phenyl]methanol: is an organic compound with the molecular formula C14H14OS and a molecular weight of 230.33 g/mol It is characterized by the presence of a benzylsulfanyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [2-(Benzylsulfanyl)phenyl]methanol typically involves the reaction of 2-bromobenzyl alcohol with benzyl mercaptan in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2-bromobenzyl alcohol+benzyl mercaptanK2CO3,DMFThis compound\text{2-bromobenzyl alcohol} + \text{benzyl mercaptan} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-bromobenzyl alcohol+benzyl mercaptanK2​CO3​,DMF​this compound

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: [2-(Benzylsulfanyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) .

  • Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4) .

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the hydroxyl group can be replaced by other nucleophiles like halides or amines .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Chemistry:

In chemistry, [2-(Benzylsulfanyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.

Biology:

Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays .

Medicine:

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry:

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of [2-(Benzylsulfanyl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the complex .

Comparison with Similar Compounds

  • [2-(Methylsulfanyl)phenyl]methanol
  • [2-(Ethylsulfanyl)phenyl]methanol
  • [2-(Propylsulfanyl)phenyl]methanol

Comparison:

Compared to its analogs, [2-(Benzylsulfanyl)phenyl]methanol is unique due to the presence of the benzyl group, which enhances its ability to interact with biological targets through π-π interactions and hydrophobic effects. This makes it more effective in certain applications, such as enzyme inhibition and protein binding studies .

Biological Activity

[2-(Benzylsulfanyl)phenyl]methanol, also known as benzyl sulfanyl phenyl methanol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H12S
  • Molecular Weight : 208.30 g/mol
  • CAS Number : 4521-45-3

Synthesis

The synthesis of this compound typically involves the reaction of benzyl mercaptan with a suitable electrophile such as benzaldehyde or phenylacetaldehyde under basic conditions. The general reaction scheme can be summarized as follows:

  • Reactants : Benzyl mercaptan + Electrophile
  • Catalyst : Base (e.g., NaOH)
  • Conditions : Reflux in an organic solvent (e.g., ethanol)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzyl sulfanyl compounds against various pathogens. For instance, derivatives of benzylsulfanyl benzo-heterocycles have shown significant anti-tubercular activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.24 μM, demonstrating potent activity against both drug-sensitive and resistant strains .

CompoundMIC (μM)Activity
12d0.23Active against H37Rv
12e0.24Active against MDR-TB
12f0.24Active against XDR-TB

Cytotoxicity Studies

In cytotoxicity assays performed on Vero cells, several derivatives exhibited low cytotoxicity at concentrations up to 20 μg/mL, indicating a favorable safety profile for further development.

Concentration (μg/mL)% Viability (12e)
0100
0.01127
0.02127
10107
20109

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial cells. The compound may inhibit essential enzymes or disrupt cellular processes critical for pathogen survival and replication.

  • Enzyme Inhibition : Compounds containing sulfanyl groups often exhibit enzyme inhibition properties, which can lead to the disruption of metabolic pathways in bacteria.
  • Membrane Disruption : Some studies suggest that sulfanyl-containing compounds can interact with bacterial membranes, leading to increased permeability and cell lysis.

Anti-Tubercular Activity

A series of studies focused on benzylsulfanyl benzo-heterocycles demonstrated that certain derivatives could significantly reduce the mycobacterial burden in infected mouse models. Compound 12e , in particular, showed promising results in vivo, suggesting its potential as a lead compound for anti-tubercular drug development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzyl sulfanyl compounds has revealed that modifications to the phenolic and sulfanyl groups can enhance biological activity while reducing toxicity. This is crucial for optimizing lead compounds for therapeutic applications.

Properties

IUPAC Name

(2-benzylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUMKLFZCNFVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-benzylsulfanyl benzoic acid 3 (50 mg, 0.206 mmol) in THF at 0° C. was added LiAlH4 (0.62 mL of a 1.0 mL solution in THF, 0.62 mmol) and the mixture was stirred at 0° C. for 15 minutes then allowed to warm to room temperature. The solution was stirred for 2 hours. The mixture was cooled at 0° C. then methanol (MeOH) was added slowly followed by HCl (0.5N) and tetrahydrofuran (THF). The mixture was stirred at room temperature for 30 minutes. It was then concentrated to remove THF, extracted with CH2Cl2 (3X), dried over MgSO4, filtered and concentrated to give 30 mg of the product as a yellow oil.
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